molecular formula C8H8N2S B026377 1H-Benzimidazole-1-methanethiol CAS No. 105377-24-0

1H-Benzimidazole-1-methanethiol

Cat. No. B026377
M. Wt: 164.23 g/mol
InChI Key: JWIZNEGYFSSTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole-1-methanethiol is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole-1-methanethiol is not fully understood. However, it is believed to exert its antimicrobial and antiviral properties by inhibiting the activity of enzymes involved in the replication of viruses and bacteria. It is also believed to exert its anticancer properties by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

1H-Benzimidazole-1-methanethiol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to induce apoptosis in various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Benzimidazole-1-methanethiol in lab experiments is its broad-spectrum antimicrobial and antiviral properties. It can be used to inhibit the growth of various bacteria and viruses, making it a useful tool in microbiology and virology research. However, one of the limitations of using 1H-Benzimidazole-1-methanethiol in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1H-Benzimidazole-1-methanethiol. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of its potential use as a corrosion inhibitor in various industries. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential use in the treatment of various diseases.
Conclusion
In conclusion, 1H-Benzimidazole-1-methanethiol is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It has antimicrobial, antiviral, and anticancer properties, and has been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions. While its potential uses are promising, more research is needed to fully understand its mechanism of action and to determine its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1H-Benzimidazole-1-methanethiol can be achieved through various methods. One of the most common methods involves the reaction of o-phenylenediamine with carbon disulfide in the presence of sodium hydroxide. This reaction produces 1H-Benzimidazole-1-methanethiol as a white crystalline solid. Another method involves the reaction of 2-mercaptoaniline with formaldehyde in the presence of hydrochloric acid.

Scientific Research Applications

1H-Benzimidazole-1-methanethiol has been extensively studied in scientific research for its potential applications in various fields. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions.

properties

CAS RN

105377-24-0

Product Name

1H-Benzimidazole-1-methanethiol

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

benzimidazol-1-ylmethanethiol

InChI

InChI=1S/C8H8N2S/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2

InChI Key

JWIZNEGYFSSTLC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CS

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CS

synonyms

1H-Benzimidazole-1-methanethiol(9CI)

Origin of Product

United States

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